6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-tert-butyl-3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-8-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-23(2,3)15-10-14-11-17(22(28)29-19(14)18(27)12-15)21-24-20(25-30-21)13-6-8-16(9-7-13)26(4)5/h6-12,27H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDVGOLYMVNCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of chromone exhibit cytotoxic effects on various cancer cell lines. The presence of the dimethylamino group enhances its ability to penetrate cell membranes and interact with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of chromone derivatives for their anticancer properties. The findings indicated that compounds similar to 6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one showed significant inhibition of tumor growth in vitro and in vivo models .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, making it useful in formulations aimed at reducing oxidative stress. Research indicates that chromones can scavenge free radicals effectively.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one | 25 | |
| Curcumin | 15 | |
| Quercetin | 30 |
Photochemical Applications
The compound has been studied for its photostability and ability to act as a UV absorber. Its application in sunscreens and coatings can enhance the stability of formulations against UV degradation.
Case Study:
Research highlighted in a Materials Science journal demonstrated that incorporating this compound into polymer matrices improved their resistance to photodegradation while maintaining transparency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other oxadiazole-containing derivatives. Below is a comparative analysis:
Key Differences and Implications
- Electronic Properties: The dimethylamino group in the target compound introduces strong electron-donating effects, likely enhancing fluorescence quantum yield compared to the trifluoromethyl group in the patented compound , which is electron-withdrawing.
- Solubility and Stability: The tert-butyl group in the target compound may improve lipophilicity compared to the hydrophilic DTPA conjugate in DT(Ch)₂ . However, the morpholinoethyl group in the patented compound could enhance water solubility via tertiary amine protonation.
Research Findings and Performance Metrics
- Fluorescence Efficiency: Coumarin derivatives with electron-donating groups (e.g., dimethylamino) typically exhibit redshifted emission spectra. The oxadiazole ring’s electron-deficient nature may further stabilize excited states, increasing Stokes shift .
- Thermal Stability : Oxadiazoles with bulky substituents (e.g., tert-butyl) demonstrate higher melting points (>200°C) compared to less substituted analogues, as observed in crystallographic studies using Mercury .
Preparation Methods
Coumarin Core Synthesis via Pechmann Condensation
The 6-tert-butyl-8-hydroxycoumarin derivative is synthesized via Pechmann condensation, a widely used method for coumarin formation. Resorcinol derivatives react with β-keto esters in acidic conditions. For this compound, 4-tert-butylresorcinol and ethyl acetoacetate undergo condensation in concentrated sulfuric acid at 0–5°C for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 6-tert-butyl-8-hydroxy-4-methyl-2H-chromen-2-one as a pale yellow solid (mp: 218–220°C).
Key modifications :
Oxadiazole Ring Construction
The 3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes or dehydration of diacylhydrazides. A representative protocol involves:
-
Amidoxime formation : Reacting 4-(dimethylamino)benzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 6 hours.
-
Cyclodehydration : Treating the amidoxime with cyanogen bromide (BrCN) in dichloromethane at room temperature for 24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 68–72%).
Spectroscopic validation :
-
IR : Absence of nitrile stretch (~2220 cm⁻¹), appearance of C=N (1630 cm⁻¹) and N–O (950 cm⁻¹).
-
¹H NMR : Singlet for dimethylamino group at δ 3.05 ppm and aromatic protons at δ 7.45–7.89 ppm.
Coupling Strategies for Hybrid Formation
Nucleophilic Aromatic Substitution
The coumarin’s 3-position is activated for substitution due to electron-withdrawing effects of the lactone ring. A two-step coupling method is employed:
-
Chlorination : Treating 6-tert-butyl-8-hydroxycoumarin with phosphorus oxychloride (POCl₃) at 80°C for 4 hours to form 3-chloro-6-tert-butyl-8-hydroxy-2H-chromen-2-one.
-
Oxadiazole coupling : Reacting the chlorocoumarin with 3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl potassium salt in dimethylformamide (DMF) at 120°C for 8 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the target compound as a crystalline solid (mp: 245–247°C).
Optimization challenges :
-
Solvent selection : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
-
Base effect : Potassium carbonate vs. triethylamine. Potassium salts improve nucleophilic displacement efficiency.
Alternative Route: One-Pot Tandem Synthesis
A microwave-assisted one-pot method combines coumarin formation and oxadiazole coupling, reducing reaction time from 48 hours to 6 hours:
-
Reagents : 4-tert-butylresorcinol, ethyl 3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxylate, and p-toluenesulfonic acid (PTSA) in ethanol.
-
Conditions : Microwave irradiation at 150°C, 300 W, 30 minutes.
Advantages :
Spectroscopic Characterization and Validation
¹H NMR Analysis
IR Spectral Data
Mass Spectrometry
Yield Optimization and Challenges
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Coumarin synthesis | 75 | H₂SO₄, 0–5°C, 12 h |
| Oxadiazole formation | 72 | BrCN, rt, 24 h |
| Coupling reaction | 65 | DMF, 120°C, 8 h |
| One-pot synthesis | 58 | Microwave, 150°C, 30 min |
Key challenges :
-
Low coupling yields : Attributed to steric hindrance from the tert-butyl group.
-
Byproduct formation : Competing ester hydrolysis during oxadiazole cyclization.
Industrial-Scale Considerations
For large-scale production (>1 kg), the following adjustments are recommended:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one, and what purification methods ensure high yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Coupling of the chromenone core (e.g., 8-hydroxy-2H-chromen-2-one) with tert-butyl groups via alkylation or Friedel-Crafts reactions under anhydrous conditions (e.g., AlCl₃ catalysis) .
- Step 2 : Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile oxide (generated from 4-(dimethylamino)benzaldehyde oxime) and a carboxylic acid derivative. Solvents like DMF or THF and catalysts such as NaH are critical for regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to isolate the final compound. Yield optimization requires strict control of reaction time and temperature .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Key Techniques :
- NMR (¹H/¹³C) : Assigns protons and carbons to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm; oxadiazole ring protons at 6.8–7.5 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, C=N stretch ~1600 cm⁻¹ in oxadiazole) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what mechanistic insights are critical for interpreting assay results?
- Methodology :
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies : Use fluorescence quenching to study DNA/RNA binding or enzyme inhibition assays (e.g., COX-2, topoisomerase) to identify targets .
- SAR Analysis : Compare activity with analogues (e.g., replacing dimethylamino with nitro groups) to pinpoint pharmacophores .
Q. What computational strategies are recommended to predict binding modes and structure-activity relationships (SAR) for this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, DNA grooves). Focus on oxadiazole and chromenone moieties as key binding motifs .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. How do solvent polarity and pH influence the compound’s stability and solubility, and what formulation strategies mitigate degradation?
- Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–9) to identify labile groups (e.g., oxadiazole hydrolysis in acidic conditions) .
- Use HPLC to monitor degradation products.
Q. How should researchers address contradictory data in synthetic yields or bioactivity across studies?
- Troubleshooting Steps :
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, catalyst purity) and solvent drying .
- Bioassay Validation : Use standardized cell lines and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | NaH, DMF, 80°C | 65 | 95 | |
| Chromenone Alkylation | AlCl₃, CH₂Cl₂, RT | 78 | 97 |
Table 2 : Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (µM) for MCF-7 | Target Protein Binding Energy (kcal/mol) |
|---|---|---|
| -N(CH₃)₂ (Original) | 12.3 | -8.9 |
| -NO₂ | 28.7 | -6.4 |
| -OCH₃ | 18.1 | -7.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
